molecular formula C₂₆H₂₃ClN₄O₅ B137862 [5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 91713-46-1

[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B137862
CAS No.: 91713-46-1
M. Wt: 506.9 g/mol
InChI Key: NSOAHTMBUMXVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate” is a chemical compound with the molecular formula C₂₆H₂₃ClN₄O₅ and a molecular weight of 506.9 g/mol . This product is intended for research use only and is not for human or veterinary use .

Scientific Research Applications

Synthesis and Chemical Characterization

Compounds with complex structures similar to the query compound often involve sophisticated synthetic routes and characterization techniques. For instance, studies on the synthesis of fluorescent derivatives and other heterocyclic compounds with potential biological activities illustrate the chemical ingenuity required to create such molecules. These synthetic efforts are crucial for developing novel probes for biological research or potential therapeutic agents (Crovetto et al., 2008).

Biological Evaluation

The biological evaluation of novel compounds often involves assessing their potential anticancer, antimicrobial, and other therapeutic activities. For example, studies have explored the anticancer and antimicrobial potentials of novel 1,3-oxazole clubbed pyridyl-pyrazolines and derivatives of griseofulvin from mangrove endophytic fungi, highlighting the diverse biological applications of newly synthesized compounds (Katariya et al., 2021).

Molecular Docking and Computational Analysis

Molecular docking and computational analysis play a significant role in understanding the interactions between synthesized compounds and biological targets. Such studies can provide insights into the potential efficacy and mechanism of action of compounds, guiding further experimental and clinical research. This approach is evident in the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, where computational tools were utilized to predict the interactions with biological targets and potentially guide the design of more effective compounds (Katariya et al., 2021).

Mechanism of Action

Target of Action

Given its structure as a purine deoxynucleoside dna adduct , it’s plausible that it interacts with DNA or associated enzymes.

Mode of Action

As a purine deoxynucleoside DNA adduct , it may incorporate into DNA during replication, potentially causing mutations or other alterations in genetic information.

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate , which suggests it may have good bioavailability.

Properties

IUPAC Name

[5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOAHTMBUMXVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550699
Record name 6-Chloro-9-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91713-46-1
Record name 6-Chloro-9-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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